molecular formula C10H12ClNO4 B13552376 2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid

2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B13552376
M. Wt: 245.66 g/mol
InChI Key: IAXULURFIVPXOS-UHFFFAOYSA-N
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Description

2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid is a compound with a complex structure, characterized by the presence of an amino group, a hydroxyl group, and a chlorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst to form the desired product. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde.

    Reduction: Formation of 2-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-methoxyphenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(4-chloro-3-methoxyphenyl)-3-hydroxypropanoic acid

Uniqueness

2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a chlorine atom and a methoxy group on the phenyl ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

IUPAC Name

2-amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C10H12ClNO4/c1-16-7-3-2-5(4-6(7)11)9(13)8(12)10(14)15/h2-4,8-9,13H,12H2,1H3,(H,14,15)

InChI Key

IAXULURFIVPXOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)Cl

Origin of Product

United States

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